Hemoglobin A(2) Niigata was first identified in three individuals from Japan, highlighting its regional prevalence. This variant falls under the broader classification of abnormal hemoglobins, which are categorized based on their structural differences from normal hemoglobin. Hemoglobin A(2) itself is composed of two alpha and two delta chains, and variants like Niigata arise from mutations that alter the amino acid sequence within these chains .
The synthesis of Hemoglobin A(2) Niigata can be analyzed through various biochemical techniques. High-performance liquid chromatography (HPLC) is commonly employed to separate and identify different hemoglobin variants based on their charge and size. The specific mutation in Hemoglobin A(2) Niigata can be detected through genetic testing, which confirms the presence of the heterozygous mutation in the delta-globin gene .
The methodology for studying this variant typically involves:
The mechanism of action for Hemoglobin A(2) Niigata primarily involves its role in oxygen transport. The mutation affects how oxygen binds to hemoglobin, potentially altering its affinity for oxygen compared to normal hemoglobin. This can influence physiological responses during hypoxia or changes in metabolic demand.
Data suggests that individuals with this variant may experience altered oxygen delivery to tissues, although further studies are needed to fully elucidate these effects .
Relevant analyses often involve comparing electrophoretic mobility between Hemoglobin A(2) Niigata and other variants using techniques like isoelectric focusing .
Hemoglobin A(2) Niigata has significant implications in clinical diagnostics, particularly in diabetes management. Its presence can lead to misleading interpretations of glycemic control due to falsely elevated hemoglobin A1c values when measured by certain methods. Therefore, awareness of this variant is crucial for healthcare providers interpreting laboratory results .
Additionally, ongoing research into abnormal hemoglobins continues to enhance our understanding of their roles in various pathophysiological conditions, potentially leading to improved diagnostic techniques and treatments for related disorders .
Hemoglobin A2-Niigata is a rare delta-globin chain variant characterized by a valine-to-alanine substitution at the first amino acid position of the δ-globin chain (δ1Val→Ala). This variant interferes with hemoglobin A1c (HbA1c) measurements via high-performance liquid chromatography (HPLC), leading to falsely elevated results. Unlike variants causing hematologic disease, Hb A2-Niigata is clinically silent but holds significance for diabetes diagnostics and population genetics [2] [5].
• Structure and Function of Normal Hb A2
Hb A2 (α2δ2) constitutes ~2–3% of adult hemoglobin. The δ-globin chain, encoded by the HBD gene (UniProt: P02042), shares 90% sequence homology with β-globin but exhibits lower heme affinity and stability [7]. Its primary clinical relevance lies in monitoring β-thalassemia, where Hb A2 levels elevate.
• Molecular Alteration in Hb A2-Niigata
The substitution δ1(NA1)Val→Ala disrupts the N-terminal acetylation site. Valine at this position is typically acetylated post-translationally; its replacement with alanine alters the protein’s electrostatic charge and chromatographic mobility [1] [3]. This causes the variant to co-elute with HbA1c during HPLC (Figure 1A–B), mimicking glycated hemoglobin [2] [5].
• Detection via Chromatographic Artifacts
In HPLC chromatograms (e.g., Tosoh HLC-723 G9), Hb A2-Niigata produces:
FVHR(\%) = \frac{FVH}{(LA1c^{+}H + A1cH)/2} \times 100
exceeds 30% in carriers (vs. <23% in controls), enabling screening with 100% sensitivity/specificity [3].
Table 1: Biochemical Properties of Hb A2 vs. Hb A2-Niigata
Property | Normal Hb A2 | Hb A2-Niigata |
---|---|---|
Amino Acid Sequence (δ1) | Valine | Alanine |
N-Terminal Modification | Acetylated | Non-acetylated |
HPLC Elution Position | Distinct from HbA1c | Overlaps with HbA1c |
FVHR (%) | <23 | >30 |
Glycation Status | Non-glycated | Non-glycated (mimics glycated) |
• Initial Identification
Discovered in 1991 by Harano et al., Hb A2-Niigata was identified in three non-diabetic Japanese individuals during routine Hb analysis in Niigata Prefecture. The variant was initially detected via abnormal HPLC peaks but did not elevate HbA1c values in early assays [1]. Genetic analysis confirmed a heterozygous GTG→GCG mutation at codon 1 of HBD [1] [5].
• Modern Re-Emergence
In 2020, three new cases were reported in patients undergoing diabetes screening:
Table 2: Timeline of Hb A2-Niigata Discoveries
Year | Cases | Detection Method | Key Findings |
---|---|---|---|
1991 | 3 (Japan) | HPLC (GHbII system) | First identification; no HbA1c elevation |
2020 | 3 (Japan) | HPLC (HLC-723 G9) | Falsely high HbA1c; genetic confirmation |
2023 | 5 (Japan) | FVHR metric | Diagnostic screening protocol established |
• Prevalence and Distribution
Hb A2-Niigata is concentrated in Japan, particularly Niigata Prefecture. However, its discovery in multiple unrelated individuals within a short period suggests broader, underdiagnosed prevalence [2] [5]. Globally, <50 δ-chain variants are documented, underscoring their rarity compared to α/β-chain variants [4].
• Impact on Diabetes Diagnosis
• Detection and Differentiation
Recommended diagnostic workflow:
Table 3: Detection Methods for Hb A2-Niigata
Method | Utility | Limitations |
---|---|---|
HPLC with FVHR | Screening; 100% sensitivity/specificity | Requires specialized calculation |
Genetic Sequencing | Definitive diagnosis | Cost-prohibitive for screening |
Immunoassay HbA1c | Rule out artifactual elevation | Does not identify the variant |
Capillary Electrophoresis | Separates variant from HbA1c | Limited availability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1